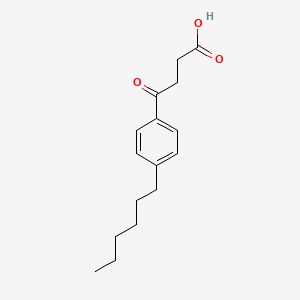

4-(4-Hexylphenyl)-4-oxobutanoic acid

説明

4-(4-Hexylphenyl)-4-oxobutanoic acid is an organic compound characterized by a hexyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hexylphenyl)-4-oxobutanoic acid typically involves a multi-step process starting from commercially available precursors. One common method includes the Friedel-Crafts acylation of 4-hexylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of alternative catalysts and solvents that are more environmentally friendly is also explored to meet green chemistry principles.

化学反応の分析

Types of Reactions

4-(4-Hexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: this compound can be converted to 4-(4-Hexylphenyl)-4-oxobutanedioic acid.

Reduction: The reduction of the ketone group yields 4-(4-Hexylphenyl)-4-hydroxybutanoic acid.

Substitution: Nitration yields 4-(4-Hexyl-2-nitrophenyl)-4-oxobutanoic acid.

科学的研究の応用

Chemical Applications

Intermediate in Organic Synthesis

4-(4-Hexylphenyl)-4-oxobutanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for diverse chemical modifications, making it versatile in synthetic chemistry. For instance, it can be utilized in the synthesis of polymers and advanced materials due to its functional groups that facilitate further reactions.

Synthetic Routes

The synthesis typically involves a multi-step process starting from commercially available precursors. A common method includes Friedel-Crafts acylation of 4-hexylbenzene with succinic anhydride using aluminum chloride as a catalyst. The reaction conditions must be carefully controlled to optimize yield and minimize side reactions.

Biological Applications

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially influencing their activity. This interaction is significant for studies focused on enzyme inhibition or activation, which could lead to new therapeutic strategies.

Therapeutic Potential

The compound is being investigated for its potential anti-inflammatory and analgesic effects. Its structural characteristics suggest that it may modulate biological pathways involved in pain and inflammation, making it a candidate for drug development.

Medical Applications

Drug Development

In medicinal chemistry, this compound is explored for its therapeutic properties. Research has focused on its effectiveness in treating conditions associated with inflammation and pain. The compound's ability to influence biological processes positions it as a potential lead compound for new pharmaceuticals.

Industrial Applications

Material Science

In industry, this compound is utilized in the development of advanced materials such as coatings and polymers. Its unique properties contribute to enhanced performance characteristics in these materials, including improved durability and resistance to environmental factors.

作用機序

The mechanism of action of 4-(4-Hexylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

類似化合物との比較

Similar Compounds

4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties.

Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex molecules.

Uniqueness

4-(4-Hexylphenyl)-4-oxobutanoic acid is unique due to the presence of both a hexyl group and a ketone functional group, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

生物活性

4-(4-Hexylphenyl)-4-oxobutanoic acid, also known by its chemical formula CHO, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 262.35 g/mol

- Chemical Structure : The compound features a hexyl group attached to a phenyl ring, which is further connected to a ketone functional group (the oxobutanoic acid moiety).

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed based on available research:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kynurenine 3-hydroxylase, which is significant in the kynurenine pathway associated with neurodegenerative diseases .

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7 cell line). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from excitotoxic damage. Its role as a kynurenine pathway inhibitor suggests that it may help in reducing neuroinflammation and oxidative damage associated with neurodegenerative conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits proliferation in MCF-7 cells | |

| Neuroprotection | Reduces excitotoxicity in neuronal cultures | |

| Antioxidant | Exhibits free radical scavenging activity |

Detailed Research Findings

- Inhibition of Kynurenine Pathway : A study highlighted that derivatives of this compound showed significant inhibition against kynurenine 3-hydroxylase, suggesting a potential therapeutic application in managing neurodegeneration .

- Cell Viability Assays : In vitro assays using MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

- Oxidative Stress Reduction : The antioxidant capacity was evaluated through DPPH radical scavenging assays, demonstrating that the compound effectively reduced oxidative stress markers in treated cells .

特性

IUPAC Name |

4-(4-hexylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHKOZXEVDESBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384256 | |

| Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64779-08-4 | |

| Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。